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Technical Support Center: G2P Rotavirus
Sequencing
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

contamination during G2P rotavirus sequencing experiments.

Troubleshooting Guides
This section provides solutions to common problems encountered during G2P rotavirus

sequencing that may be indicative of contamination.
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Problem Potential Cause(s) Recommended Solution(s)

Amplification in No-Template

Control (NTC) during RT-

PCR/PCR

Contaminated reagents (water,

primers, enzymes, buffers),

contaminated lab surfaces or

equipment (pipettes, tubes),

aerosolized amplicons from

previous experiments.

1. Isolate the source: Test each

reagent individually in a new

NTC reaction. 2. Use fresh

reagents: Aliquot and use new,

certified nuclease-free water,

primers, and master mix.[1] 3.

Decontaminate surfaces and

equipment: Clean benchtops,

pipettes, and other equipment

with a 10-15% bleach solution

followed by a 70% ethanol

rinse.[1] UV irradiation of

hoods and dedicated

equipment is also

recommended. 4. Implement a

unidirectional workflow: Ensure

that pre-PCR and post-PCR

activities are physically

separated to prevent amplicon

carryover.[2][3][4][5]

Unexpected sequences in

sequencing data (e.g., other

viruses, bacteria, human DNA)

Cross-contamination between

samples, contaminated

laboratory reagents ("kitome"),

environmental contamination,

host DNA from clinical

samples.

1. Review laboratory workflow:

Ensure strict adherence to a

unidirectional workflow and

proper sample handling

techniques.[2][3][4][5] 2.

Sequence negative controls:

Always sequence a "no-

template" control and a "mock

extraction" control to identify

reagent and environmental

contaminants.[6] 3. Use

bioinformatics tools: Employ

software such as CLEAN or

CleanSeq to identify and

remove contaminant
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sequences from your data.[7]

[8][9] 4. Optimize host DNA

depletion: For clinical samples

with high host DNA content,

consider implementing a host

DNA depletion step before

library preparation.[10]

Low-quality sequencing reads

or failed sequencing run

Nuclease contamination,

inhibitory substances from the

sample matrix, incorrect library

quantification.

1. Check for DNA/RNA

degradation: Run an aliquot of

your extracted RNA on a gel or

use a bioanalyzer to assess its

integrity. Nuclease

contamination can lead to

degradation.[11] 2. Purify

nucleic acid extracts: Ensure

your RNA extraction method

effectively removes PCR

inhibitors commonly found in

stool samples. Some kits may

be more prone to inhibitor

carryover.[12] 3. Accurate

library quantification: Use a

fluorometric method (e.g.,

Qubit) for more accurate

quantification of your

sequencing library than

spectrophotometry.

Inconsistent genotyping results

between RT-PCR and

sequencing

Mixed rotavirus infections in

the sample, primer bias in RT-

PCR, sequencing errors.

1. Deep sequence the sample:

Next-generation sequencing is

more sensitive than Sanger

sequencing for detecting

mixed infections.[13] 2. Review

primer design: Ensure that the

primers used for RT-PCR

genotyping are not biased

towards a specific genotype. 3.

Analyze sequencing quality
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scores: Check the quality

scores of the sequencing

reads in the regions used for

genotyping to rule out

sequencing errors.

Frequently Asked Questions (FAQs)
General Contamination Prevention
Q1: What is the single most important practice to prevent contamination in a sequencing

workflow?

A unidirectional workflow is the most critical element in preventing contamination, particularly

from PCR amplicons, which are a major source of carryover contamination.[2][3][4][5] This

involves physically separating laboratory spaces for pre-amplification (reagent preparation,

sample processing, nucleic acid extraction, PCR setup) and post-amplification (PCR

amplification, library manipulation, sequencing) activities. Never move from a post-PCR area to

a pre-PCR area on the same day without changing personal protective equipment (PPE) and

taking other necessary precautions.[3][5]

Q2: How can I decontaminate my laboratory space and equipment?

Regular decontamination is crucial. Use a 10-15% bleach solution to wipe down all work

surfaces, pipettes, and other equipment, followed by a rinse with 70% ethanol to remove

bleach residue.[1] For equipment that cannot be bleached, UV irradiation can be an effective

alternative. It is also recommended to have dedicated sets of equipment (pipettes, centrifuges,

etc.) for each stage of the workflow (pre- and post-PCR).[5]

Sample Handling and Extraction
Q3: Which RNA extraction kit is best for minimizing contamination for rotavirus sequencing?

The choice of RNA extraction kit can influence both the yield and purity of the viral RNA, as well

as the level of contaminating background DNA from the kit's reagents (the "kitome").[14][15]

Studies have shown that different kits can have varying levels of background microbial DNA.

[15] It is advisable to test a few different kits with your specific sample type and to always
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include a mock extraction (using only reagents) as a negative control to identify kit-specific

contaminants. Some studies suggest that automated extraction systems may reduce the risk of

external contamination compared to manual methods due to fewer handling steps.[14]

Q4: How can I minimize host DNA contamination from clinical samples?

High levels of host DNA can overwhelm the sequencing reaction, reducing the sensitivity for

detecting the target virus.[10] To mitigate this, you can incorporate a host DNA depletion step

prior to library preparation. This can involve methods that selectively degrade host DNA or

enrich for viral particles.

Negative Controls
Q5: What types of negative controls should I include in my G2P rotavirus sequencing

experiments?

It is essential to include multiple negative controls to monitor for contamination at different

stages of the workflow:

No-Template Control (NTC) for PCR/RT-PCR: This contains all the reaction components

except for the template nucleic acid. It helps to detect contamination in the reagents.[1]

Mock Extraction Control: This involves performing the entire extraction procedure with no

sample added (e.g., using nuclease-free water). This control is crucial for identifying

contamination from the extraction reagents and the laboratory environment.

Sequencing Negative Control: This is a library prepared from a mock extraction or NTC that

is sequenced alongside the actual samples. This helps to identify contaminants introduced

during library preparation and sequencing.

Q6: How do I interpret the results from my negative controls?

Ideally, your negative controls should yield no or very few sequencing reads. If you detect

sequences in your negative controls, you should:

Identify the contaminants: Align the reads from the negative controls to a database of

common laboratory contaminants (e.g., bacteria found in reagents, human DNA).
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Compare to samples: Compare the contaminants found in the negative controls to the

sequences present in your experimental samples.

Bioinformatic subtraction: You can use bioinformatics tools to subtract the reads found in

your negative controls from your sample data. However, this should be done with caution, as

it is possible for a legitimate low-abundance sequence in your sample to also be present as

a contaminant.

Bioinformatics
Q7: What bioinformatics strategies can I use to identify and remove contamination?

Several bioinformatics pipelines are available for contamination detection and removal. These

tools typically work by aligning sequencing reads to a database of known contaminants.

CLEAN: This pipeline is designed to remove unwanted sequences from both short- and long-

read sequencing data, including common spike-in controls and host DNA.[7][8][9]

CleanSeq: This is a Python-based pipeline for the automatic detection and removal of

contaminating reads from microbial genome sequencing data.[7]

Decontam: This R package identifies contaminants based on the principle that they often

appear at higher frequencies in low-biomass samples and are more prevalent in negative

controls.[14]

Experimental Protocols & Workflows
Unidirectional Laboratory Workflow
A unidirectional workflow is fundamental to preventing carryover contamination, especially from

high-titer amplicons generated during PCR. The workflow should always proceed from "clean"

(pre-PCR) areas to "dirty" (post-PCR) areas.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sequencing-contamination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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